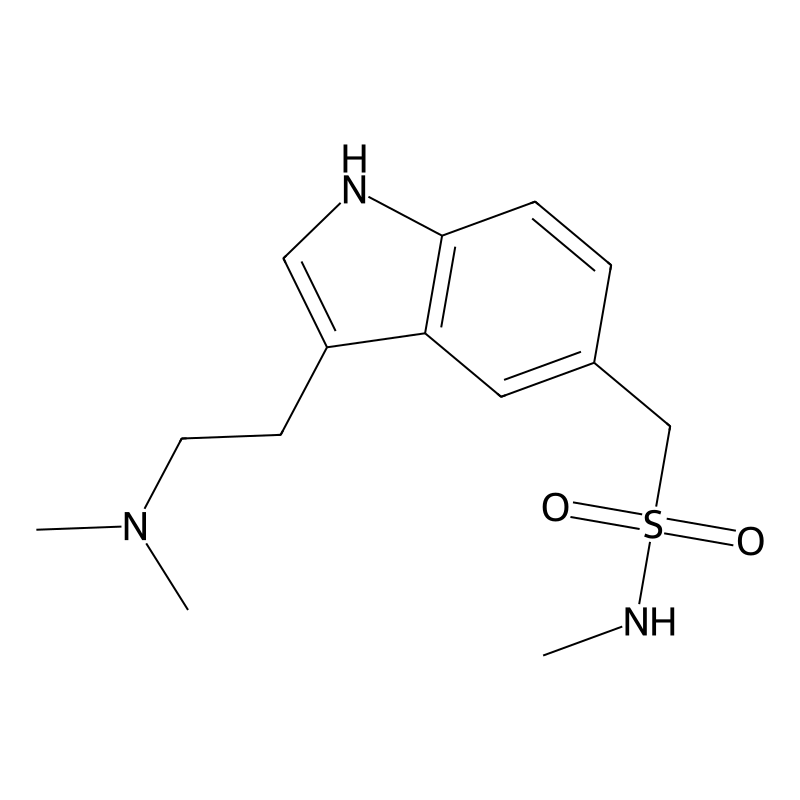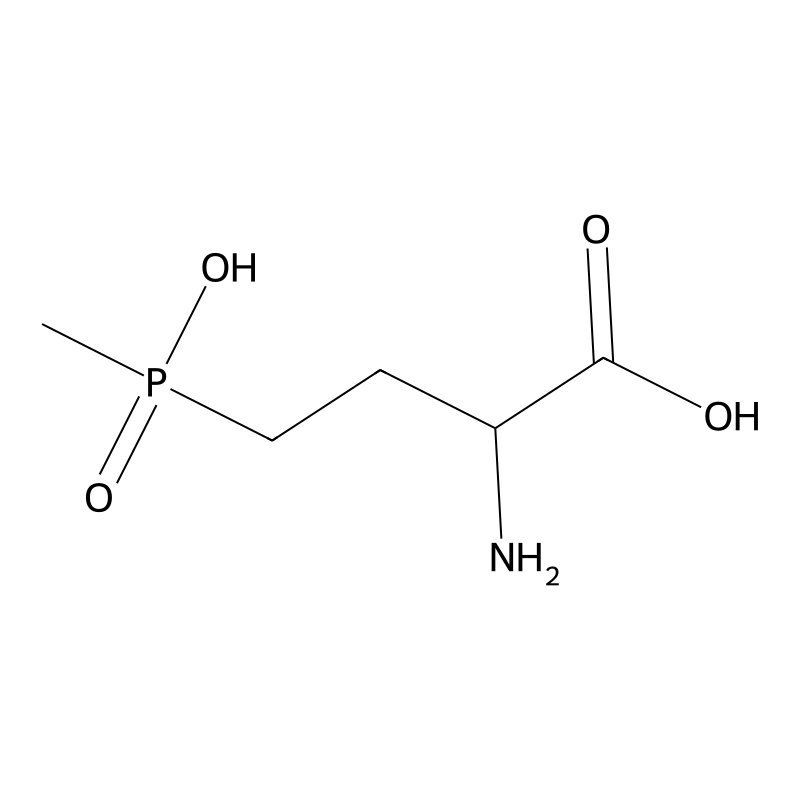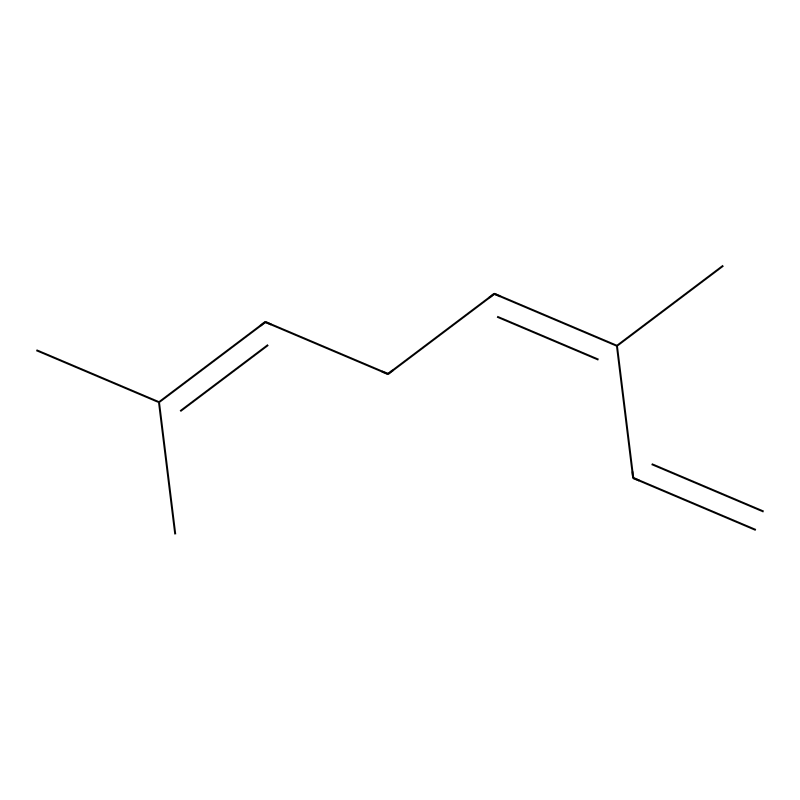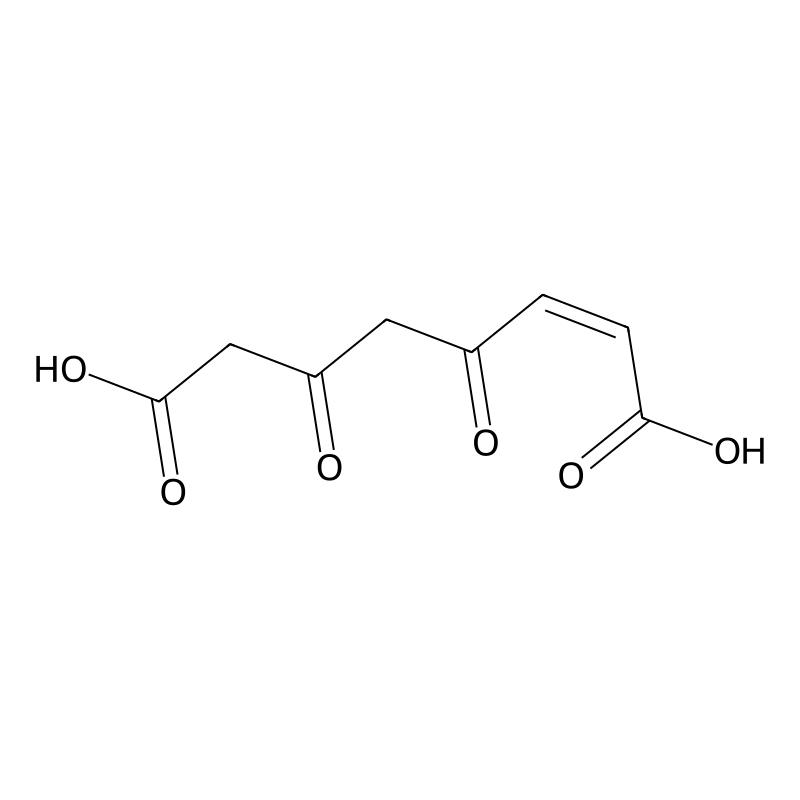1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is an organic molecule containing a urea functional group, a chlorophenyl ring, a pyrrolidinone ring, and a tolyl group. While its origin and specific significance in scientific research are unknown, its structure suggests potential for medicinal chemistry applications [].
Molecular Structure Analysis
The key features of the molecule include:
- Urea group: The central urea (CO(NH2)2) moiety provides a hydrogen bond donor and acceptor, potentially enabling interactions with biological targets.
- Chlorophenyl ring: The presence of chlorine on the phenyl ring can influence the molecule's lipophilicity (fat solubility) and electronic properties, impacting its potential for cellular uptake and interactions.
- Pyrrolidinone ring: This five-membered ring with a carbonyl group (C=O) can participate in hydrogen bonding and may contribute to the molecule's rigidity and conformational stability.
- Tolyl group: The presence of a methyl group on the phenyl ring (tolyl) can affect the molecule's lipophilicity and potentially influence interactions with hydrophobic regions in biological targets.
Chemical Reactions Analysis
- Hydrolysis: The urea group can undergo hydrolysis (cleavage by water) under acidic or basic conditions, breaking the molecule into its constituent parts.
- Substitution reactions: The chlorine atom on the phenyl ring might be susceptible to substitution reactions depending on the reaction conditions.
Physical And Chemical Properties Analysis
- The presence of the urea group and the pyrrolidinone ring suggests moderate solubility in polar solvents like water and ethanol.
- The chlorophenyl and tolyl groups contribute to lipophilicity, potentially leading to some solubility in nonpolar organic solvents.
Potential Enzyme Inhibitor:
This similarity suggests that 1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea might hold potential for further investigation as a potential inhibitor for various enzymes. However, further research is necessary to confirm its inhibitory activity and identify specific enzymes it might target.
Importance of Enzyme Inhibition in Drug Discovery:
Enzyme inhibition plays a crucial role in drug discovery. By inhibiting specific enzymes involved in disease processes, researchers can develop drugs to treat various medical conditions.
For example, acetylcholinesterase inhibitors are used to treat Alzheimer's disease, while HIV protease inhibitors are used to treat HIV/AIDS.








